Product packaging for Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate(Cat. No.:CAS No. 122115-52-0)

Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate

Katalognummer: B046939
CAS-Nummer: 122115-52-0
Molekulargewicht: 282.76 g/mol
InChI-Schlüssel: LOYUVAMHOITAML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate (CAS: 122115-52-0) is a chloro-substituted aromatic ester with the molecular formula C₁₅H₁₉ClO₃ and a molecular weight of 282.76 g/mol . Its structure features a seven-carbon aliphatic chain terminating in a ketone group and an ethyl ester, with a 4-chlorophenyl substituent at the 7-position. Key physical properties include a density of 1.122 g/cm³, a predicted boiling point of 391.0±22.0 °C, and a logP value of 4.036, indicating moderate lipophilicity . This compound is primarily utilized in research settings as a synthetic intermediate, particularly in the development of biologically active molecules, such as kinase inhibitors or sirtuin modulators .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19ClO3 B046939 Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate CAS No. 122115-52-0

Eigenschaften

IUPAC Name

ethyl 7-(4-chlorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYUVAMHOITAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453998
Record name ETHYL 7-(4-CHLOROPHENYL)-7-OXOHEPTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122115-52-0
Record name ETHYL 7-(4-CHLOROPHENYL)-7-OXOHEPTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Table 1: Representative Data for Friedel-Crafts/Esterification Method

StepReagents/ConditionsYield (%)Purity (%)
Friedel-Crafts AcylationHeptanoyl chloride, AlCl₃, DCM, 0°C→RT, 12h65–7090
EsterificationEthanol, H₂SO₄, reflux, 8h85–9095

Direct Esterification of 7-(4-Chlorophenyl)-7-oxoheptanoic Acid

This one-pot method involves the esterification of pre-synthesized 7-(4-chlorophenyl)-7-oxoheptanoic acid. The acid is typically obtained via oxidation of secondary alcohols or hydrolysis of nitriles, though industrial workflows often favor direct synthesis to minimize intermediate isolation.

Reaction Conditions:

  • 7-(4-Chlorophenyl)-7-oxoheptanoic acid (1.0 equiv), ethanol (5.0 equiv), p-toluenesulfonic acid (p-TsOH, 0.1 equiv) in toluene under reflux with azeotropic water removal.

Advantages:

  • Eliminates the need for isolating the intermediate acid, streamlining production.

  • High yields (≥85%) achievable with optimized water removal.

Oxidation of Ethyl 7-(4-Chlorophenyl)-7-hydroxyheptanoate

The secondary alcohol precursor, ethyl 7-(4-chlorophenyl)-7-hydroxyheptanoate, can be oxidized to the corresponding ketone using agents like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄).

Reaction Conditions:

  • Jones Oxidation: CrO₃ (2.0 equiv) in aqueous H₂SO₄ (40%), 0°C, 2h.

  • KMnO₄ Oxidation: KMnO₄ (1.5 equiv) in acetone/water (3:1), 25°C, 6h.

Limitations:

  • Jones reagent poses environmental and safety concerns due to chromium toxicity.

  • KMnO₄ in acetone offers a milder alternative but may require longer reaction times.

Table 2: Oxidation Method Comparison

Oxidizing AgentSolvent SystemTemperature (°C)Time (h)Yield (%)
Jones ReagentH₂SO₄/H₂O0275–80
KMnO₄Acetone/H₂O25670–75

Optimization of Reaction Conditions

Catalyst Screening for Esterification

Acid catalysts such as H₂SO₄, p-TsOH, and Amberlyst-15 were evaluated for esterification efficiency. Amberlyst-15, a solid-phase catalyst, demonstrated superior recyclability and reduced side product formation compared to homogeneous acids.

Table 3: Catalyst Performance in Esterification

CatalystLoading (mol%)Reaction Time (h)Yield (%)
H₂SO₄5885
p-TsOH5688
Amberlyst-15101082

Industrial Production Considerations

Scalable synthesis necessitates continuous-flow reactors for Friedel-Crafts acylation, ensuring precise temperature control and reduced AlCl₃ usage. Membrane-assisted solvent recovery systems enhance ethanol recycling during esterification, aligning with green chemistry principles.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison for this compound Synthesis

MethodAdvantagesDisadvantagesOverall Yield (%)
Friedel-Crafts + EsterificationHigh purity, established protocolMulti-step, AlCl₃ disposal issues55–60
Direct EsterificationOne-pot, minimal intermediatesRequires pre-formed acid85–90
Alcohol OxidationVersatile, tunable oxidation stateToxic reagents, moderate yields70–75

Applications and Derivatives

This compound serves as a precursor to neurotrophic factor inducers, notably 5-(w-aryloxyalkyl)oxazole derivatives, which enhance brain-derived neurotrophic factor (BDNF) production in diabetic neuropathy models . Functionalization at the ketone or ester group enables access to diverse pharmacophores, underscoring its versatility.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate is an ester characterized by a heptanoate backbone with a ketone group at the seventh carbon and a para-chlorophenyl substituent. Its molecular formula is C16H19ClO3C_{16}H_{19}ClO_3 with a molecular weight of approximately 304.78 g/mol. The presence of the chlorine atom significantly influences its chemical reactivity and biological activity, making it an interesting subject for research.

Medicinal Chemistry

  • Drug Development : this compound is explored as a lead compound in developing new therapeutic agents. Its structural features allow for modifications that can enhance pharmacological properties.
  • Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, making them potential candidates for pain management therapies.
  • Antimicrobial Research : The compound has been investigated for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound might also possess antibacterial activity.
  • Enzyme Inhibition : The ketone group can participate in biochemical reactions, potentially inhibiting specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

Organic Synthesis

  • Intermediate in Synthesis : This compound serves as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals. It plays a crucial role in the development of specialty chemicals and advanced materials.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study explored the antimicrobial efficacy of several derivatives similar to this compound against common pathogens. Results indicated promising antibacterial properties, paving the way for further exploration in drug formulation.
  • Anti-inflammatory Potential : Research focused on the interaction of this compound with cyclooxygenase enzymes revealed its potential role in modulating inflammatory pathways, suggesting applicability in therapeutic interventions for inflammatory diseases.
  • Synthetic Applications : A recent study detailed the synthesis of complex organic molecules using this compound as an intermediate, demonstrating its utility in producing specialty chemicals with enhanced functionalities.

Wirkmechanismus

The mechanism of action of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate is primarily related to its functional groups. The ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The 4-chlorophenyl group can interact with biological targets through hydrophobic interactions and potential halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate, highlighting differences in substituents, physicochemical properties, and biological activity:

Compound Name CAS Number Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Activity References
This compound 122115-52-0 C₁₅H₁₉ClO₃ 4-Cl 282.76 Lipophilic (logP: 4.03); used in kinase inhibitor synthesis
Ethyl 7-(2-methylphenyl)-7-oxoheptanoate 122115-55-3 C₁₆H₂₂O₃ 2-CH₃ 262.35 Lower molecular weight; reduced steric hindrance compared to 4-Cl analog
Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate 898751-78-5 C₁₇H₂₄O₃ 3,5-(CH₃)₂ 276.37 Increased steric bulk; potential for altered metabolic stability
Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate 122115-51-9 C₁₅H₁₉FO₃ 4-F 266.31 Enhanced electronegativity; possible improved bioavailability
Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate 898758-35-5 C₁₇H₂₄O₅ 2,5-(OCH₃)₂ 308.37 Electron-donating groups; may reduce oxidative metabolism
Ethyl 7-(4-biphenyl)-7-oxoheptanoate 147862-41-7 C₂₁H₂₄O₃ 4-biphenyl 324.42 Higher molecular weight; oral toxicity (H302) and skin irritation (H315) reported

Structural and Electronic Effects

  • Substituent Influence : The 4-chlorophenyl group in the target compound introduces electron-withdrawing effects, enhancing electrophilicity at the ketone moiety compared to 4-fluorophenyl (smaller, more electronegative) or 2-methylphenyl (electron-donating) analogs .
  • Steric Effects : 3,5-Dimethylphenyl and 2,5-dimethoxyphenyl derivatives exhibit increased steric bulk, which may hinder interactions with enzyme active sites compared to the chloro analog .

Biologische Aktivität

Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₉ClO₃
  • Molecular Weight : 284.76 g/mol
  • Structure : The compound features a heptanoate backbone with a 4-chlorophenyl substituent, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert its effects through:

  • Enzyme Inhibition : The compound is believed to inhibit specific enzymes, which can alter metabolic pathways and affect cellular functions.
  • Receptor Modulation : It may interact with receptors involved in inflammatory and antimicrobial responses, contributing to its therapeutic potential.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound:

  • A study published in "Molecules" showed that the compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli .
  • The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations ranging from 32 to 128 µg/mL, suggesting potential for development as an antibacterial agent.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound:

  • In vitro studies demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages .
  • The anti-inflammatory effects were linked to the compound's ability to inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Case Studies

  • Study on Antibacterial Properties :
    • Objective : To evaluate the antibacterial efficacy of this compound.
    • Methodology : Disk diffusion method was employed against various bacterial strains.
    • Results : The compound showed significant zones of inhibition, particularly against Bacillus subtilis and Salmonella typhi.
    • : Results indicate that this compound could be a promising lead for developing new antibacterial agents.
  • Study on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory potential in a murine model.
    • Methodology : Mice were treated with this compound prior to inducing inflammation through LPS administration.
    • Results : Treated mice displayed significantly lower levels of inflammatory markers compared to controls.
    • : This suggests that the compound may have therapeutic applications in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to understand its unique properties better:

Compound NameMolecular FormulaAntibacterial ActivityAnti-inflammatory Activity
This compoundC₁₅H₁₉ClO₃ModerateSignificant
Ethyl 7-(3-fluorophenyl)-7-oxoheptanoateC₁₅H₁₉FO₃WeakModerate
Ethyl 4-chloroacetoacetateC₆H₇ClO₃ModerateLow

Q & A

Q. Q1. What are the recommended methods for synthesizing Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate, and how can reaction conditions be optimized for high yield?

Advanced Research Focus A plausible route involves Friedel-Crafts acylation to introduce the 4-chlorophenyl group, followed by oxidation. For example:

Ester Formation : React cycloheptanone with potassium persulfate in ethanol to form ethyl 7-hydroxyheptanoate .

Oxidation : Use pyridinium chlorochromate (PCC) to oxidize the hydroxyl group to a ketone, yielding ethyl 7-oxoheptanoate .

Acylation : Introduce the 4-chlorophenyl moiety via Friedel-Crafts acylation using AlCl₃ as a catalyst.

Q. Optimization Strategies :

  • Temperature Control : Maintain ≤0°C during acylation to minimize side reactions (e.g., poly-substitution).
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃, BF₃·Et₂O) to improve regioselectivity.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor by TLC and HPLC to verify purity .

Safety and Stability

Q. Q2. How should researchers handle and store this compound to ensure safety and compound stability?

Basic Research Focus

  • Handling :
    • Use PPE: Nitrile gloves, chemical goggles, and lab coats. Work in a fume hood to avoid inhalation (H335 hazard) .
    • Avoid ignition sources (P210) and moisture (P233, P402) to prevent decomposition .
  • Storage :
    • Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C (P235, P410) .
    • Separate from oxidizers and acids to prevent hazardous reactions .

Analytical Characterization

Q. Q3. What analytical techniques are most effective for characterizing the purity and structure of this compound, especially when reference data is limited?

Advanced Research Focus

  • Structural Confirmation :
    • NMR : Compare ¹H/¹³C NMR spectra with analogous compounds (e.g., ethyl 7-oxoheptanoate shifts: δ 2.4–2.6 ppm for α-ketone protons) .
    • IR : Identify ketone (C=O stretch ~1710 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functional groups.
  • Purity Assessment :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm). Optimize mobile phase (e.g., acetonitrile/water) to resolve impurities .
    • GC-MS : Detect volatile by-products (e.g., unreacted starting materials) .

Data Contradictions

Q. Q4. How can contradictory data from different synthetic batches be systematically analyzed and resolved?

Advanced Research Focus

  • Root-Cause Analysis :
    • By-Product Identification : Use LC-MS or preparative TLC to isolate impurities. Compare retention times with known standards.
    • Reaction Monitoring : Track intermediates via in-situ FTIR or Raman spectroscopy to identify deviations in reaction pathways .
  • Statistical Optimization :
    • Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity). Use ANOVA to identify critical factors affecting yield .

Purification Challenges

Q. Q5. What are the critical parameters to monitor during the purification of this compound to minimize by-product formation?

Advanced Research Focus

  • Column Chromatography :
    • Adsorbent Selection : Use silica gel (60–120 mesh) for polar impurities. Pre-adsorb the crude product onto Celite® to improve separation.
    • Eluent Polarity : Adjust hexane/ethyl acetate ratio (e.g., 8:2 to 6:4) to balance resolution and run time .
  • Crystallization :
    • Recrystallize from ethanol/water (7:3) at low temperatures (−20°C) to enhance crystal purity.

Environmental Impact

Q. Q6. What methodological approaches are recommended for assessing the environmental impact and degradation pathways of this compound in laboratory settings?

Advanced Research Focus

  • Biodegradability Studies :
    • Use OECD 301F (Manometric Respirometry Test) to measure aerobic degradation in activated sludge .
  • Photodegradation :
    • Expose the compound to UV light (λ = 254 nm) in aqueous solution. Monitor degradation products via LC-QTOF-MS .
  • Ecotoxicology :
    • Conduct acute toxicity tests on Daphnia magna (OECD 202) to estimate LC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.